

1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Technical Review of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine
hydrobromide

Cat. No.: B1355225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Structurally, it features a piperazine ring acylated with a tetrahydrofuroyl group. This molecule is of significant interest to the pharmaceutical industry, primarily recognized as a precursor and a designated impurity in the manufacturing of Terazosin, an alpha-adrenergic blocker used in the treatment of benign prostatic hyperplasia and hypertension. This technical guide provides a comprehensive review of the available scientific literature on **1-(2-**

Tetrahydrofuroyl)piperazine hydrobromide, focusing on its chemical synthesis, physical properties, and its role in drug development.

Chemical and Physical Properties

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is the hydrobromide salt of 1-(2-Tetrahydrofuroyl)piperazine. The free base has the chemical formula $C_9H_{16}N_2O_2$ and a molecular weight of 184.24 g/mol. The hydrobromide salt form enhances the compound's stability and solubility in aqueous solutions, which can be advantageous for certain synthetic applications.

Table 1: Physicochemical Properties of 1-(2-Tetrahydrofuroyl)piperazine and its Hydrobromide Salt

Property	1-(2-Tetrahydrofuroyl)piperazine (Free Base)	1-(2-Tetrahydrofuroyl)piperazine Hydrobromide
CAS Number	63074-07-7	63590-62-5
Molecular Formula	C ₉ H ₁₆ N ₂ O ₂	C ₉ H ₁₇ BrN ₂ O ₂
Molecular Weight	184.24 g/mol	265.15 g/mol
Appearance	Colorless to yellow viscous liquid	Data not available
Melting Point	103-107 °C (for the free base)	Data not available
Solubility	Data not available	Data not available

Synthesis and Manufacturing

The synthesis of 1-(2-Tetrahydrofuroyl)piperazine is primarily achieved through the acylation of piperazine with a derivative of tetrahydrofuroic acid.

Experimental Protocol: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine

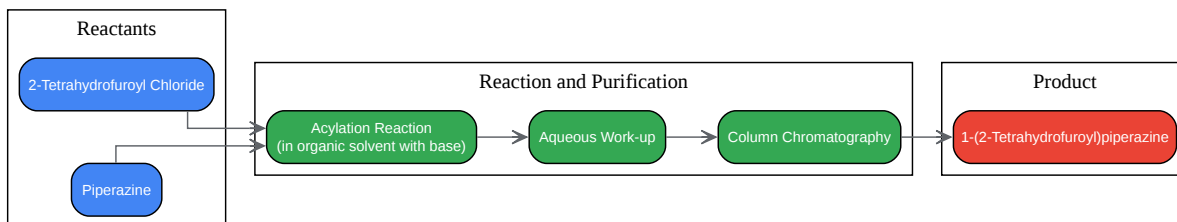
A common laboratory-scale synthesis involves the following steps:

- **Reaction Setup:** Piperazine is dissolved in a suitable solvent, often a chlorinated solvent such as dichloromethane or chloroform, and cooled in an ice bath.
- **Acyating Agent Addition:** A solution of 2-tetrahydrofuroyl chloride in the same solvent is added dropwise to the piperazine solution with continuous stirring. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

- **Reaction Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up:** The reaction mixture is washed with water and brine to remove unreacted piperazine and the hydrochloride salt of the base. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).
- **Purification:** The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield pure 1-(2-Tetrahydrofuroyl)piperazine.

The hydrobromide salt can then be prepared by treating the free base with hydrobromic acid.

Below is a DOT script for a generalized workflow for the synthesis of 1-(2-Tetrahydrofuroyl)piperazine.



[Click to download full resolution via product page](#)

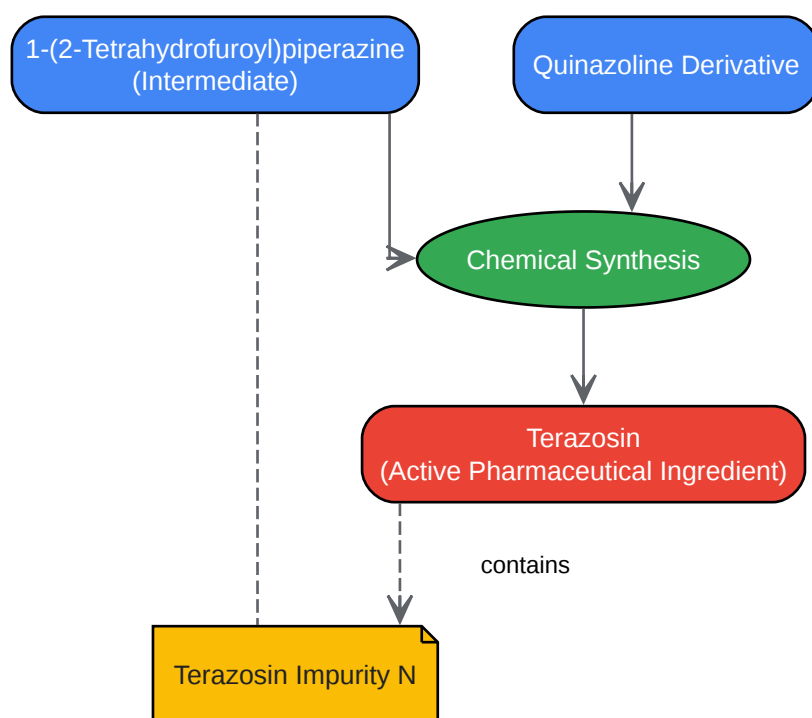
General synthesis workflow for 1-(2-Tetrahydrofuroyl)piperazine.

Role in Pharmaceutical Manufacturing

The primary significance of **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** lies in its role as a key intermediate in the synthesis of Terazosin. Terazosin is an α 1-adrenergic receptor antagonist, and its synthesis involves the coupling of the 1-(2-Tetrahydrofuroyl)piperazine moiety with a quinazoline derivative.

Furthermore, 1-(2-Tetrahydrofuroyl)piperazine is officially recognized as "Terazosin impurity N" by the European Pharmacopoeia (EP). As such, its presence in the final drug product must be monitored and controlled within strict limits to ensure the safety and efficacy of Terazosin. This necessitates the availability of well-characterized reference standards of this compound for analytical testing.

The logical relationship of 1-(2-Tetrahydrofuroyl)piperazine to Terazosin is depicted in the following diagram.



[Click to download full resolution via product page](#)

Relationship of 1-(2-Tetrahydrofuroyl)piperazine to Terazosin.

Pharmacological and Toxicological Profile

There is a notable lack of publicly available preclinical and pharmacological data for **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** itself. The vast majority of research focuses on the parent drug, Terazosin, or other more complex piperazine derivatives with therapeutic potential. As an intermediate and impurity, its biological activity is not its primary area of study.

The broader class of piperazine derivatives is known to exhibit a wide range of pharmacological activities, often targeting the central nervous system. However, it is not

possible to extrapolate these activities to 1-(2-Tetrahydrofuroyl)piperazine without specific experimental data.

Toxicological studies are likely to have been conducted as part of the regulatory submission for Terazosin to assess the safety of this impurity. However, these studies are often proprietary and not publicly disclosed.

Analytical Characterization

The identification and quantification of 1-(2-Tetrahydrofuroyl)piperazine as "Terazosin impurity N" are critical for the quality control of Terazosin drug products. Various analytical techniques are employed for this purpose.

Experimental Protocol: HPLC Analysis of Terazosin and its Impurities

A typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Terazosin and its impurities would involve the following:

- **Chromatographic System:** A standard HPLC system equipped with a UV detector.
- **Column:** A reverse-phase C18 column is commonly used.
- **Mobile Phase:** A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- **Detection:** UV detection at a wavelength where both Terazosin and the impurity show significant absorbance.
- **Quantification:** The concentration of the impurity is determined by comparing its peak area to that of a certified reference standard of 1-(2-Tetrahydrofuroyl)piperazine.

Conclusion

1-(2-Tetrahydrofuroyl)piperazine hydrobromide is a compound of significant industrial importance, primarily serving as a key building block in the synthesis of the widely used pharmaceutical, Terazosin. Its role as a designated impurity also underscores the need for

robust analytical methods for its detection and quantification to ensure the quality and safety of the final drug product. While there is a lack of extensive public data on its specific pharmacological and toxicological properties, its synthetic pathways and analytical characterization are well-established within the context of pharmaceutical development and manufacturing. Future research could explore the potential biological activities of this and similar simple acylpiperazine derivatives, which may uncover novel therapeutic applications.

- To cite this document: BenchChem. [1-(2-Tetrahydrofuroyl)piperazine Hydrobromide: A Technical Review of a Key Pharmaceutical Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1355225#1-2-tetrahydrofuroyl-piperazine-hydrobromide-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com